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Compound of Interest

2,2-difluoro-1,3-benzodioxole-4-
Compound Name:
carbaldehyde

Cat. No.: B053431

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-difluoro-1,3-
benzodioxole-4-carbaldehyde

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic
molecules serve as critical building blocks. Their unique electronic properties can significantly
enhance metabolic stability, binding affinity, and lipophilicity. Among these, 2,2-difluoro-1,3-
benzodioxole-4-carbaldehyde stands out as a versatile intermediate. Its distinct combination
of a difluoromethylenedioxy group and a reactive aldehyde function on an aromatic core makes
it a valuable synthon for complex molecular architectures.

This guide provides a comprehensive, multi-technique spectroscopic analysis of 2,2-difluoro-
1,3-benzodioxole-4-carbaldehyde. As rigorous structural verification is the bedrock of
chemical research, we will move beyond mere data presentation. This document is designed to
provide researchers, scientists, and drug development professionals with the causal logic
behind the spectroscopic signatures of this compound. We will detail the principles,
experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, establishing a self-validating system for the
unambiguous identification and quality assessment of this important chemical entity.

Molecular and Physical Properties
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A precise understanding of a compound's fundamental properties is the first step in its analysis.
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a solid or liquid at room temperature with a
molecular weight of 186.11 g/mol .[1][2] It is crucial to use the correct molecular formula,
CsHaF203, which accounts for all atoms in the structure, including the formyl group.[1][3][4]
Some suppliers may erroneously list the formula and weight of the parent benzodioxole ring
system.

Property Value Source(s)

) 2,2-difluoro-1,3-benzodioxole-
Chemical Name [3]
4-carbaldehyde

2,2-Difluorobenzo[d][3]dioxole-

Synonym(s) 4-carboxaldehyde

CAS Number 119895-68-0 [11[3]
Molecular Formula CsHaF203 [1114]
Molecular Weight 186.11 g/mol [1][2]
Monoisotopic Mass 186.01285 Da [4]
Form Liquid or Solid [2]
Density ~1.423 g/mL at 25 °C

Refractive Index n20/D ~1.497

The Integrated Spectroscopic Workflow

No single analytical technique provides a complete structural picture. A robust characterization
relies on the synergistic integration of multiple spectroscopic methods. The following workflow
illustrates a best-practice approach for the structural elucidation of a novel or synthesized batch
of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.
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Caption: Structure and numbering for NMR assignments.

'H NMR Spectroscopy

Experimental Protocol:
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» Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCIs or DMSO-
de).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e Transfer the solution to a 5 mm NMR tube.

e Acquire the spectrum on a 400 MHz or higher field spectrometer, ensuring a sufficient
number of scans to achieve a good signal-to-noise ratio.

Predicted Data and Interpretation: The *H NMR spectrum is expected to show four distinct
signals corresponding to the three aromatic protons and one aldehyde proton.
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Predicted Multiplicit Coupling
S (ppm) y (3, Hz) n

Label

Integratio

Assignm
ent

Rationale

H-8 10.2-10.4  Singlet(s) - 1H

Aldehyde (-
CHO)

The
aldehyde
proton is
highly
deshielded
due to the
strong
electron-
withdrawin
g nature
and
magnetic
anisotropy
of the

carbonyl

group. [5]

J=8.0
Doublet (d) 1H
(ortho)

H-5 76-7.8

Aromatic

This proton
is ortho to
the
electron-
withdrawin
g aldehyde
group,
leading to
significant

deshielding

H-7 75-7.7 Doublet (d) J=8.0 1H

(ortho)

Aromatic

This proton
is ortho to
the dioxole
ring
oxygen
and meta
to the
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aldehyde,
experiencin
g moderate

deshielding

This proton
is coupled
to both H-5
and H-7,
appearing
) J=8.0 ) as a triplet
H-6 72-74 Triplet (t) 1H Aromatic
(ortho) (or more
accurately,
a doublet
of doublets
with similar

J values).

3C NMR Spectroscopy

Experimental Protocol:
o Prepare a more concentrated sample (~20-50 mg in ~0.6 mL of solvent) than for *H NMR.
e Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

» Typical acquisition on a 100 MHz or higher spectrometer may require several hundred to
thousands of scans, especially for quaternary carbons.

Predicted Data and Interpretation: The proton-decoupled **C NMR spectrum should display
eight distinct singlets.
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Label

Predicted & (ppm)

Assignment

Rationale

C-8

188 - 192

Aldehyde (C=0)

Carbonyl carbons of
aromatic aldehydes
are strongly
deshielded and

appear far downfield.

[6]7]

C-7a

148 - 152

Aromatic Quaternary

Attached to oxygen,
this carbon is
significantly
deshielded.

C-4a

145 - 149

Aromatic Quaternary

Attached to oxygen,
similar to C-7a.

C-4

130 - 135

Aromatic Quaternary

The carbon bearing

the aldehyde group.

C-6

128 - 132

Aromatic CH

Standard aromatic

carbon chemical shift.

120 - 128 (t)

Dioxole (-CF2-)

This carbon is
significantly shifted
downfield by the two
attached oxygens and
split into a triplet by
the two fluorine atoms
(LJCF).

C-5

115-120

Aromatic CH

Aromatic carbon ortho

to the aldehyde group.

C-7

110 - 115

Aromatic CH

Aromatic carbon ortho

to the dioxole ring.

F NMR Spectroscopy

Experimental Protocol:
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e The same sample prepared for *H NMR can typically be used.
e Tune the spectrometer to the fluorine frequency (e.g., ~376 MHz on a 400 MHz instrument).
» Reference the spectrum to an external standard like CFCls (& = 0.0 ppm).

Predicted Data and Interpretation: 1°F NMR is a highly sensitive technique for directly
observing the fluorine atoms. [8]

Predicted & (ppm) Multiplicity Assighment Rationale

| -80 to -100 | Singlet (s) | -OCF20- | The two fluorine atoms are chemically equivalent and are
not expected to show significant coupling to the distant aromatic protons. Their chemical shift
falls within the typical range for geminal difluoro groups attached to a carbon bearing two
oxygens. [9][10]|

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within
a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

e Place a small amount of the liquid or solid sample directly onto the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Record the spectrum, typically from 4000 to 400 cm™1.

o Perform a background scan prior to the sample scan to subtract atmospheric COz and H20
signals.

Expected Data and Interpretation: The IR spectrum provides a distinct fingerprint for 2,2-
difluoro-1,3-benzodioxole-4-carbaldehyde, confirming the presence of the aldehyde and the
fluorinated dioxole ring.
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Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
~2850 & ~2750 Medium, Sharp C-H Stretch Aldehyde (-CHO)
~1700 Strong, Sharp C=0 Stretch Aromatic Aldehyde
1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring

1300 - 1200 Strong C-O Stretch Aryl Ether

1150 - 1050 Strong C-F Stretch gem-Difluoro

Causality: The strong absorption around 1700 cm~1 is a definitive indicator of the carbonyl
(C=0) group. [11]The pair of weaker bands between 2700-2900 cm~* (Fermi doublet) is highly
characteristic of the C-H bond in an aldehyde. The presence of strong bands in the 1150-1050
cm~1 region confirms the C-F linkages, while the strong C-O stretching validates the dioxole
ether structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis,
offers valuable clues about the molecule's substructures.

Experimental Protocol (Electrospray lonization - ESI):
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

« Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g.,
Q-TOF or Orbitrap).

e Acquire spectra in both positive and negative ion modes to observe different adducts.

Predicted Data and Interpretation: High-resolution mass spectrometry should confirm the
elemental composition.
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m/z (Positive Mode) lon Species Rationale
186.0128 [M]+ Molecular ion (in EI)
Protonated molecule (in ESI)
187.0201 [M+H]*
[4]
209.0021 [M+Na]* Sodium adduct (in ESI) [4]

Predicted Fragmentation Pattern (Electron lonization - El): In EI-MS, the high-energy ionization
process induces fragmentation, providing a structural fingerprint.

Fragmentation Pathway

[M]*
m/z = 186

[M-H]*+ [M-CHOJ*
m/z = 185 m/z = 157

CcO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. scbt.com [scbt.com]

2.119895-68-0 Cas No. | 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | Apollo
[store.apolloscientific.co.uk]

3. CAS 119895-68-0: 2,2-Difluoro-1,3-benzodioxole-4-carboxald... [cymitquimica.com]

4. PubChemlLite - 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde (C8H4F203)
[pubchemlite.lcsb.uni.lu]

5. rsc.org [rsc.org]

6. chem.libretexts.org [chem.libretexts.org]

7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nim.nih.gov]
9. alfa-chemistry.com [alfa-chemistry.com]

10. mdpi.com [mdpi.com]

11. rsisinternational.org [rsisinternational.org]

To cite this document: BenchChem. [Spectroscopic data of 2,2-difluoro-1,3-benzodioxole-4-
carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053431#spectroscopic-data-of-2-2-difluoro-1-3-
benzodioxole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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